4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-12-11(7-18-16-12)13(15-14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOMGFGVJPNCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CON=C12)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325662 | |
| Record name | 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
344277-36-7 | |
| Record name | 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the oxazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
3,4-Dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
- CAS : 15911-15-6
- Key Differences : Lacks the 4-methoxyphenyl and methyl substituents; instead, it has phenyl and dimethyl groups. The ketone at position 7 alters electronic properties compared to the methyl group in the target compound.
- Bioactivity: No explicit bioactivity data is reported, but safety data sheets classify it as hazardous, requiring strict handling protocols.
6-tert-Butyl-3-isopropyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one
- Structure : Features an oxazolo[5,4-d]pyrimidine core with bulky tert-butyl and isopropyl groups.
8-Amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4-(2H,3H)-dione
Functional Analogs (Bioactive Pyridazine/Oxazole Derivatives)
5-Substituted Pyrrolo[1,2-b]pyridazines
- Bioactivity : Inhibit lipid peroxidation in vitro with IC₅₀ values <10 μM.
- Comparison : The oxazole ring in the target compound may confer greater metabolic stability compared to pyrrolo derivatives.
Oxazolo[4,5-d]pyrimidines
Comparative Analysis Table
Biological Activity
4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an oxazole ring with a pyridazine moiety. The methoxyphenyl and methyl groups contribute to its lipophilicity and potential interaction with biological targets.
Chemical Structure
- IUPAC Name : 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
- Molecular Formula : CHNO
- Molecular Weight : 228.26 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a series of pyridazinone derivatives were synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. In particular, compounds similar to 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine showed promising results against gastric cancer cell lines by inhibiting the c-Met enzyme, which is crucial in cancer metastasis .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, the inhibition of tyrosine kinases like c-Met leads to reduced cell survival and increased apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer effects, compounds related to this structure have been investigated for other biological activities:
- Acetylcholinesterase Inhibition : Some derivatives have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The presence of methoxy groups enhances the antioxidant properties of these compounds, contributing to their protective effects against oxidative stress .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine derivatives in Hs746T human gastric cancer cells. The results indicated that certain derivatives exhibited IC values below 10 µM, demonstrating high potency against cancer cell proliferation .
| Compound | IC (µM) | Cell Line | Activity |
|---|---|---|---|
| 10 | <10 | Hs746T | High Inhibition |
| 12a | <10 | Hs746T | High Inhibition |
| 14a | <10 | Hs746T | High Inhibition |
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. The results demonstrated that these compounds significantly reduced ROS levels and improved cell viability compared to untreated controls .
Q & A
Basic: What synthetic methodologies are commonly employed for 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization of hydrazine derivatives with dicarbonyl precursors, followed by functionalization of the oxazole and pyridazine rings. For example, analogous triazolopyridazines are synthesized via hydrazine cyclization in solvents like dimethylformamide (DMF) under acidic catalysis (e.g., acetic acid) . Optimization often employs Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and assess yield/purity. Statistical methods, such as response surface modeling, minimize experimental runs while identifying optimal conditions .
Advanced: How can computational reaction path searches enhance the design of novel derivatives or improve synthetic efficiency?
Answer:
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding the selection of feasible reaction pathways. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to identify energy-efficient routes . Machine learning models trained on existing heterocyclic synthesis data can also predict regioselectivity, reducing trial-and-error experimentation .
Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns (e.g., methoxy group at C4, methyl at C7) and ring fusion. Aromatic proton splitting patterns distinguish oxazole vs. pyridazine protons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ion for C13H11N3O2).
- HPLC-PDA: Reversed-phase HPLC with photodiode array detection assesses purity (>95% required for pharmacological studies) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC50 values) for this compound?
Answer:
- Standardized Assay Protocols: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Metabolic Stability Studies: Differences in cytochrome P450 interactions across models (e.g., hepatic microsomes vs. in vivo) may explain discrepancies.
- Structural Analog Analysis: Compare with triazolopyridazine derivatives (e.g., ) to identify substituent effects on activity .
Basic: How does the substitution pattern (methoxy at C4, methyl at C7) influence chemical stability and reactivity?
Answer:
- Methoxy Group: Electron-donating effects stabilize the aromatic ring but may reduce electrophilic substitution reactivity at adjacent positions .
- Methyl Group: Steric hindrance at C7 can slow nucleophilic attacks on the pyridazine ring. Stability under oxidative conditions (e.g., peroxide exposure) should be tested via accelerated degradation studies .
Advanced: Can quantitative structure-activity relationship (QSAR) models predict pharmacological potential based on structural analogs?
Answer:
Yes. Molecular descriptors (e.g., logP, polar surface area) and docking simulations against target proteins (e.g., kinase inhibitors) enable activity prediction. For example, triazolopyridazines with similar substituents show correlation between lipophilicity and membrane permeability . Machine learning platforms like AutoQSAR (Schrödinger Suite) can train models on datasets from PubChem or ChEMBL .
Basic: What are the key considerations for designing solubility and formulation studies?
Answer:
- Solubility Screening: Use biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions. Co-solvents (PEG 400) or cyclodextrin inclusion complexes improve aqueous solubility .
- Solid-State Characterization: X-ray diffraction (XRD) identifies polymorphs, while differential scanning calorimetry (DSC) assesses thermal stability .
Advanced: How can in silico toxicology tools prioritize compounds for preclinical testing?
Answer:
- ADMET Prediction: Tools like ADMET Predictor (Simulations Plus) estimate hepatotoxicity, hERG inhibition, and Ames test mutagenicity.
- Structural Alerts: Substituents like the methoxy group may trigger cytochrome P450 interactions; metabolite prediction (e.g., Meteor Nexus) identifies potential toxicophores .
Basic: What strategies validate the mechanism of action in enzymatic or cellular assays?
Answer:
- Enzyme Inhibition Assays: Use recombinant enzymes (e.g., kinases) with fluorescent substrates (e.g., ADP-Glo™) to measure IC50.
- CRISPR Knockout Models: Gene-edited cell lines (e.g., lacking target receptors) confirm specificity .
Advanced: How do solvent effects and heterogeneous catalysis influence large-scale synthesis?
Answer:
- Solvent Selection: Green solvents (e.g., 2-MeTHF) improve sustainability, while microwave-assisted synthesis reduces reaction times .
- Heterogeneous Catalysts: Immobilized acids (e.g., Amberlyst-15) enable recyclability and reduce purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
